molecular formula C9H10N4 B1428820 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1248012-91-0

3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1428820
CAS RN: 1248012-91-0
M. Wt: 174.2 g/mol
InChI Key: RTAZXCJMIRSORA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C7H10N6 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be inferred from its molecular formula, C7H10N6. It contains a 1,2,4-triazole ring attached to an aniline group . The exact 3D conformer and other structural details would require further computational or experimental studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be predicted based on its molecular structure. It has a molecular weight of 178.20 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data would require experimental determination.

Scientific Research Applications

Heterodimeric Cytokines Modulators

Compounds similar to “3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline” have been used in the preparation of pyridazines, which act as modulators for heterodimeric cytokines. These modulators can be crucial in the treatment of various diseases .

Apoptosis Induction in Cancer Cells

Related triazole compounds have shown potential in inducing apoptosis in cancer cells, such as BT-474 cells. This suggests that “3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline” could be researched for its efficacy in cancer treatment .

Synthesis of Triazole Derivatives

The triazole ring is a significant component in various chemical syntheses. Similar compounds have been used to develop efficient and sustainable methods for constructing triazole rings under flow conditions .

Chemical Structure Analysis

Compounds with the triazole moiety are often analyzed for their chemical structure to understand their properties and potential applications better .

Organic Synthesis Intermediate

Triazole derivatives can serve as intermediates in organic synthesis processes, contributing to the development of various pharmaceuticals and chemicals .

Mechanism of Action

properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAZXCJMIRSORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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